Methyl 4-{[(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinolin-6-yl)carbonyl]amino}benzoate
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Overview
Description
Methyl 4-{[(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinolin-6-yl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinolin-6-yl)carbonyl]amino}benzoate typically involves multi-step organic reactions. One common method involves the condensation of 1-ethyl-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylic acid with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an anhydrous solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinolin-6-yl)carbonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Methyl 4-{[(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinolin-6-yl)carbonyl]amino}benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Methyl 4-{[(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinolin-6-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the activity of topoisomerases and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like 4-hydroxyquinoline and 2-methylquinoline share structural similarities and exhibit comparable biological activities.
Benzamide Derivatives: Methyl 4-aminobenzoate and its derivatives are structurally related and used in similar applications.
Uniqueness
Methyl 4-{[(1-ethyl-2-methyl-4-oxo-1,4-dihydroquinolin-6-yl)carbonyl]amino}benzoate is unique due to its combined quinoline and benzoate moieties, which confer distinct chemical and biological properties. This dual functionality enhances its versatility in various scientific and industrial applications .
Properties
Molecular Formula |
C21H20N2O4 |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
methyl 4-[(1-ethyl-2-methyl-4-oxoquinoline-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C21H20N2O4/c1-4-23-13(2)11-19(24)17-12-15(7-10-18(17)23)20(25)22-16-8-5-14(6-9-16)21(26)27-3/h5-12H,4H2,1-3H3,(H,22,25) |
InChI Key |
KNUBTETWKMAQEE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)C2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC)C |
Origin of Product |
United States |
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